![molecular formula C7H12N4O2 B13159980 [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a unique structure combining an oxolane ring, a triazole ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxolane derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step often involves the functionalization of the triazole ring to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The oxolane ring and methanol group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Hydroxyoxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminotetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H12N4O2 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11/h1,6-7,12H,2-4,8H2 |
InChI-Schlüssel |
LSHPGEKVXGRIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


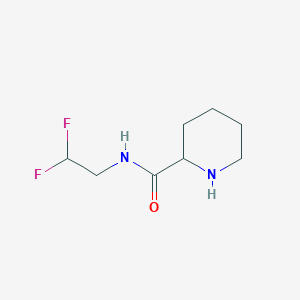
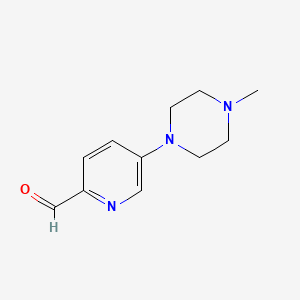
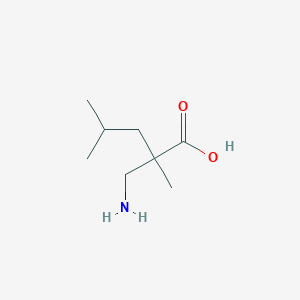
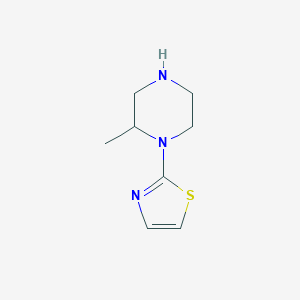
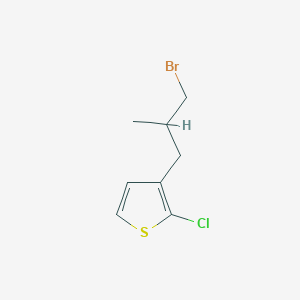

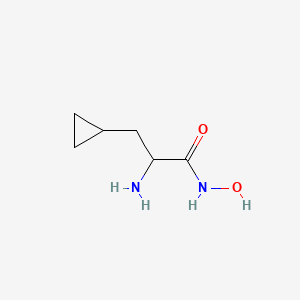
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
